N,N-Diethyl-2-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
142450-29-1 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N,N-diethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
FFZRSPIXUVMVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 2 Methylbenzenesulfonamide and Analogous Structures
Amidation Reactions for Sulfonamide Formation
The creation of the sulfonamide linkage is typically achieved through amidation reactions, where a sulfonyl-containing electrophile reacts with an amine nucleophile. While the reaction of a sulfonyl chloride with an amine is the most traditional route, alternative methods using different precursors have been developed to enhance scope and mildness.
Non-Conventional Amidation of p-Tolylsulfonamide Precursors
While primary sulfonamides are often considered endpoints in a synthetic sequence, modern methods enable their activation for further functionalization. orgsyn.org A notable non-conventional approach involves the activation of a primary sulfonamide, such as p-tolylsulfonamide, to generate a highly reactive sulfonyl chloride in situ. This transformation can be achieved using a pyrylium (B1242799) salt, such as Pyry-BF4, in combination with a chloride source like magnesium chloride (MgCl2). nih.govresearchgate.net
The pyrylium salt activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, facilitating its conversion into a potent electrophile. nih.gov This newly formed sulfonyl chloride can then readily react with a secondary amine, like diethylamine (B46881), to yield the corresponding N,N-disubstituted sulfonamide. researchgate.net This method is particularly valuable for the late-stage functionalization of complex molecules because it proceeds under mild conditions, tolerating a wide variety of sensitive functional groups that would be incompatible with harsher, traditional methods for generating sulfonyl chlorides. nih.govresearchgate.net
Reaction of Sulfonyl Chloride Derivatives with Nucleophilic Amines
The most established and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net To synthesize N,N-Diethyl-2-methylbenzenesulfonamide, 2-methylbenzenesulfonyl chloride would be treated with diethylamine. This nucleophilic substitution reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium carbonate. researchgate.net
The reaction is versatile and has been applied to a vast range of substrates. High yields are often achieved under straightforward reaction conditions. For instance, the synthesis of N,N-disubstituted sulfonamides via this route is a standard procedure in pharmaceutical development.
| Sulfonyl Chloride | Amine | Base/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 2-Aminophenol | - | - | 91% | researchgate.net |
| Benzenesulfonyl chloride | Diethylamine | - | - | - | brainly.in |
| Tosyl chloride | N-silylamines | Reflux | Acetonitrile (B52724) | Quantitative | nih.gov |
| 4-methylbenzenesulfonyl chloride | 2-nitrophenylamine | - | - | 93% | researchgate.net |
Synthesis from Sulfonyl Hydrazides and Amines
An alternative to sulfonyl chlorides involves the use of sulfonyl hydrazides as precursors. This method provides a metal-free pathway to sulfonamides through an oxidative coupling reaction. In a typical procedure, an arylsulfonyl hydrazide is reacted with an amine in the presence of an oxidant. One such protocol utilizes tert-butylhydroperoxide (TBHP) as the oxidant and ammonium (B1175870) iodide as a catalyst. Another approach involves an iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides. This strategy is valued for its use of readily available starting materials and mild reaction conditions, providing good to excellent yields of a wide range of sulfonamides in a short timeframe.
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency, yield, and purity of sulfonamide synthesis are highly dependent on the chosen reaction conditions. Extensive research has focused on optimizing these parameters, particularly the choice of solvent, reaction temperature, and physical parameters like stirring.
Solvent Effects on Reaction Yields and Selectivity
The solvent plays a critical role in sulfonamide synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction mechanism itself. While aprotic solvents like dichloromethane (B109758) (CH2Cl2) and acetonitrile are common, recent efforts have focused on more sustainable and environmentally responsible options. nih.govuniba.it
Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, have emerged as effective "green" media for the reaction between amines and sulfonyl chlorides. uniba.it These solvents can promote high yields at room temperature under aerobic conditions. uniba.it The choice of DES can influence the reaction rate, which appears to be a balance between the rate of product formation and the competing hydrolysis of the sulfonyl chloride. uniba.it In some catalytic systems, polyethylene (B3416737) glycol (PEG) has been identified as an optimal solvent.
The selection of the solvent can also be crucial in minimizing side reactions. For example, in the reduction of sulfonyl chlorides to sulfinamides, dichloromethane (CH2Cl2) was found to be superior to acetonitrile, THF, or ethyl acetate, which gave poor yields. nih.gov
| Reaction | Solvent | Yield | Key Observation | Reference |
|---|---|---|---|---|
| Aniline (B41778) + p-Toluenesulfonyl chloride | ChCl/Urea | 97% | High yield in a deep eutectic solvent at room temperature. | uniba.it |
| Aniline + p-Toluenesulfonyl chloride | ChCl/Glycerol | 95% | Slightly lower yield compared to ChCl/Urea under similar conditions. | uniba.it |
| Benzylamine + Tosyl chloride (Reduction) | Dichloromethane | 66% (Sulfinamide) | Optimal solvent for desired reductive amination. | nih.gov |
| Benzylamine + Tosyl chloride (Reduction) | Acetonitrile | Poor | Solvent choice is critical for avoiding side reactions. | nih.gov |
Influence of Temperature and Stirring Regimes
Temperature is a fundamental parameter that directly affects the kinetics of sulfonamide formation. Many modern protocols are optimized to run at ambient or room temperature, which is advantageous for energy efficiency and for substrates with thermal sensitivity. uniba.it However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For example, the Pyry-BF4-mediated activation of primary sulfonamides is typically conducted at 60 °C. researchgate.net Conversely, certain reactions may require cooling; a reductive amination of tosyl chloride showed a significant increase in the formation of the sulfonamide byproduct when the temperature was lowered to -20 °C. nih.gov
Higher temperatures generally accelerate the degradation of sulfonamides, which follows first-order kinetics. researchgate.net The rate of degradation increases significantly with a rise in temperature, highlighting the need for careful temperature control to maximize product yield and minimize decomposition. researchgate.net
Effective stirring is also crucial, particularly in heterogeneous mixtures or when reactants have limited solubility. Vigorous stirring ensures efficient mass transfer between phases and maintains a uniform concentration and temperature throughout the reaction vessel, which is essential for achieving consistent results and high yields. mdpi.comacs.org The stirring rate can affect the physical properties of materials synthesized in the reaction mixture, which in turn can influence reaction outcomes. mdpi.com
Role of Bases and Catalysts in Amidation Procedures
The synthesis of sulfonamides, including this compound, most commonly proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comijarsct.co.inresearchgate.net This reaction, known as sulfonylation, generates hydrogen chloride (HCl) as a byproduct. The presence of a base is crucial to neutralize this acid, thereby preventing the protonation of the amine reactant and driving the reaction to completion. frontiersrj.comwikipedia.org
Role of Bases:
Bases in these amidation procedures act as scavengers for the generated HCl. frontiersrj.com A variety of organic and inorganic bases are employed for this purpose. Organic bases, such as pyridine and triethylamine, are frequently used. wikipedia.org The choice of base can depend on the reactivity of the specific amine and sulfonyl chloride involved. For instance, less reactive secondary amines may require specific reaction conditions, including the choice of base, to achieve good yields. frontiersrj.comijarsct.co.in The fundamental reaction is illustrated by the nucleophilic attack of the amine on the sulfonyl chloride, with the base neutralizing the resulting acid. ijarsct.co.in
Role of Catalysts:
While many sulfonamide syntheses proceed efficiently with only a base, catalysts are often employed to improve reaction rates, yields, and substrate scope, especially for less reactive or sterically hindered substrates. These methods can be broadly categorized into transition metal-catalyzed and metal-free systems.
Transition Metal Catalysis: Palladium-based catalysts are well-known for facilitating the N-arylation of sulfonamides in reactions analogous to the Buchwald-Hartwig amination. frontiersrj.com These systems often involve a palladium source, a phosphine (B1218219) ligand (e.g., t-BuXPhos), and a base like potassium phosphate (B84403) (K3PO4) in an appropriate solvent. frontiersrj.com Other transition metals, including rhodium, copper, and iron, have also been investigated for catalyzing the formation of sulfonamide bonds. researchgate.net For example, rhodium(II) catalysts have been used in reactions of sulfonamides and aldehydes. researchgate.net
Metal-Free and Other Catalytic Systems: Advances in sulfonamide synthesis have also led to the development of metal-free catalytic procedures. thieme-connect.com These methods can involve organocatalysts or other non-metallic reagents to promote the reaction. For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be an effective nucleophilic catalyst for the amidation of sulfonyl fluorides, which are stable precursors to sulfonamides. chemrxiv.org
The following table summarizes the roles and examples of common bases and catalysts in sulfonamide synthesis.
| Class | Reagent/Catalyst | Role | Typical Reaction |
| Bases | Pyridine, Triethylamine | HCl Scavenger | Neutralizes HCl byproduct to drive the reaction forward. wikipedia.org |
| Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH) | HCl Scavenger | Inorganic bases used to neutralize the generated acid. frontiersrj.com | |
| Catalysts | Palladium Complexes (e.g., with t-BuXPhos ligand) | Cross-coupling Catalyst | Facilitates N-arylation of sulfonamides. frontiersrj.com |
| Rhodium(II) Complexes | Catalyst | Used in reactions involving sulfonamides and aldehydes. researchgate.net | |
| 1-Hydroxybenzotriazole (HOBt) | Nucleophilic Catalyst | Activates sulfonyl fluorides for amidation. chemrxiv.org |
Preparation of Precursors for this compound Synthesis
The synthesis of this compound requires two primary precursors: 2-methylbenzenesulfonyl chloride and diethylamine .
Preparation of 2-Methylbenzenesulfonyl Chloride:
The principal precursor, 2-methylbenzenesulfonyl chloride, is not commonly available and must be synthesized. The most direct industrial method for its preparation is the electrophilic aromatic substitution reaction between toluene (B28343) and chlorosulfonic acid. orgsyn.org
In this process, toluene is treated with an excess of chlorosulfonic acid. The reaction is typically performed at controlled, low temperatures to influence the isomeric distribution of the product. orgsyn.orgpatsnap.com The sulfonation of toluene is ortho- and para-directing; therefore, the reaction yields a mixture of 2-methylbenzenesulfonyl chloride (ortho) and 4-methylbenzenesulfonyl chloride (para), along with smaller amounts of the meta isomer. The isomers must then be separated, often by fractional distillation or crystallization.
Key aspects of this synthesis include:
Reagents : Toluene serves as the aromatic substrate, and chlorosulfonic acid acts as the sulfonating and chlorinating agent. orgsyn.org
Conditions : The reaction temperature is a critical parameter. Lower temperatures generally favor the formation of the para isomer, while higher temperatures can lead to different isomer ratios and potential side reactions. patsnap.com
Work-up : After the reaction is complete, the mixture is typically quenched by carefully pouring it onto ice and water. orgsyn.orgpatsnap.com The oily sulfonyl chloride layer is then separated, washed, and purified.
Analogous procedures for preparing substituted benzenesulfonyl chlorides have been well-documented. For example, 2,4-dimethylbenzenesulfonyl chloride is prepared from m-xylene (B151644) and chlorosulfonic acid, sometimes with the addition of thionyl chloride or phosphorus trichloride (B1173362) to improve the conversion. patsnap.com
Preparation of Diethylamine:
Diethylamine is a widely available commodity chemical. It is typically produced on an industrial scale by the vapor-phase reaction of ethanol (B145695) and ammonia (B1221849) over a dehydration/hydrogenation catalyst, such as silica-alumina or other metal oxides, at elevated temperatures and pressures. This process also co-produces ethylamine (B1201723) and triethylamine, which are separated by distillation. For laboratory-scale synthesis of this compound, diethylamine is almost always purchased from commercial suppliers. prepchem.com
The following table outlines the precursors and their common synthetic routes.
| Precursor | Structure | Common Synthetic Method | Key Reagents |
| 2-Methylbenzenesulfonyl Chloride | Chlorosulfonation of Toluene | Toluene, Chlorosulfonic Acid orgsyn.org | |
| Diethylamine | Catalytic Amination of Ethanol | Ethanol, Ammonia, Catalyst prepchem.com |
Reaction Mechanisms and Chemical Transformations Involving N,n Diethyl 2 Methylbenzenesulfonamide and Its Core Moiety
Mechanistic Investigations of Sulfonamide Bond Formation
The synthesis and cleavage of the sulfur-nitrogen (S-N) bond are fundamental to the chemistry of sulfonamides. Understanding these mechanisms provides insight into the compound's stability and reactivity.
The most common and direct method for forming the sulfonamide bond in compounds like N,N-Diethyl-2-methylbenzenesulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In this case, 2-methylbenzenesulfonyl chloride reacts with diethylamine (B46881). The generally accepted mechanism proceeds via a nucleophilic addition-elimination pathway.
The reaction is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, often by another molecule of the amine or a non-nucleophilic base added to the reaction mixture, to yield the final sulfonamide product. cbijournal.com Various catalysts and conditions can be employed to facilitate this S-N coupling, including the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides, or indium-catalyzed reactions for less nucleophilic amines. organic-chemistry.org
Table 1: Key Steps in Sulfonamide Bond Formation
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1. Nucleophilic Attack | The nitrogen atom of diethylamine attacks the electrophilic sulfur atom of 2-methylbenzenesulfonyl chloride. | Tetrahedral intermediate |
| 2. Elimination | The chloride ion is expelled as a leaving group. | Protonated sulfonamide |
| 3. Deprotonation | A base (e.g., another amine molecule) removes a proton from the nitrogen atom. | Neutral sulfonamide product |
While the S-N bond in sulfonamides is generally stable, it can be cleaved under specific reductive or oxidative conditions. The cleavage can be influenced by the nature of the substituents on both the sulfur and nitrogen atoms. chemrxiv.orgchemrxiv.org
Electrochemical methods have demonstrated the selective cleavage of the S-N bond. Under reductive electrochemical conditions, the N–S bond can be broken, which is a documented strategy for mild tosyl deprotection. acs.orgnih.gov Conversely, photoactivated neutral organic electron donors have been shown to cleave challenging arenesulfonamides, including those derived from dialkylamines, at room temperature. researchgate.net
Mass spectrometry studies also reveal the propensity for S-N bond cleavage. Upon protonation, which preferentially occurs at the nitrogen atom, the S-N bond can dissociate to produce an intermediate complex, such as a [sulfonyl cation/amine] complex. researchgate.net This fragmentation pathway is a characteristic feature in the mass spectra of many benzenesulfonamides. researchgate.net
Table 2: Conditions for S-N Bond Cleavage in Sulfonamides
| Condition | Method | Outcome |
|---|---|---|
| Reductive | Electrochemical reduction | Selective cleavage of the N-S bond. acs.org |
| Reductive | Photoactivated electron transfer | Cleavage of S-N bonds at room temperature. researchgate.net |
| Ionization | Mass Spectrometry (N-protonation) | Dissociation to form sulfonyl cation and amine fragments. researchgate.net |
Reactivity of the 2-Methylbenzenesulfonamide Moiety
The presence of the methyl group ortho to the sulfonamide function on the benzene (B151609) ring introduces unique reactivity, primarily through the acidic protons of the methyl group.
The 2-methylbenzenesulfonamide structure allows for the formation of a C,N-dianion. researchgate.net This is achieved by using a strong base, such as butyllithium. The first equivalent of the base deprotonates the sulfonamide nitrogen, which is the most acidic proton. A second equivalent of the base can then deprotonate the benzylic protons of the ortho-methyl group, which are acidified by the electron-withdrawing sulfonamide group and proximity to the aromatic ring. This results in the formation of a dianion with negative charges on both the nitrogen and the benzylic carbon. researchgate.netresearchgate.net
This dianionic species is a powerful nucleophile and can react with various electrophiles. For instance, reaction with N,N-dimethylcarbamoyl chloride leads to the formation of 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamides. researchgate.net
The C,N-dianions generated from 2-methylbenzenesulfonamides are key intermediates for intramolecular cyclization reactions, leading to the synthesis of various heterocyclic systems. researchgate.netresearchgate.net The dual nucleophilic character of the dianion allows it to react with electrophiles that can subsequently engage in a ring-closing reaction.
For example, the 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamide derivatives formed from the reaction of the dianion can be cyclized to form 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides, which are structurally related to saccharin (B28170). researchgate.netresearchgate.net A one-step reaction of the dianion with N,N-dimethylthiocarbamoyl chloride can directly yield 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides. researchgate.net These cyclization reactions demonstrate the synthetic utility of the 2-methylbenzenesulfonamide moiety for constructing more complex molecular architectures. rsc.org
Diversification through Derivatization and Further Chemical Transformations
Beyond reactions at the S-N bond and the ortho-methyl group, this compound and its core structure can undergo further transformations to create a diverse range of derivatives.
Electrochemical methods offer a pathway for the diversification of N,N-dialkylbenzenesulfonamides. Anodic oxidation can lead to the mono- and di-deethylation of the nitrogen substituents. mdpi.com This process is believed to proceed through an N-methoxyalkyl intermediate, which is a precursor to a reactive N-sulfonyliminium cation. This cation can then be hydrolyzed to the dealkylated product. This transformation mimics metabolic N-dealkylation pathways and provides a synthetic route to secondary and primary sulfonamides from a tertiary precursor. mdpi.com
Furthermore, the heterocyclic structures, such as saccharin (1,2-benzisothiazol-3-one-1,1-dioxide), formed from the cyclization of 2-methylbenzenesulfonamide derivatives are versatile scaffolds for further chemical modification. nih.govresearchgate.netnih.gov The saccharin core can be derivatized at the nitrogen atom, the carbonyl oxygen, or the benzene ring, leading to a wide array of novel compounds. ijmcr.comrsc.org For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has been used to synthesize a diverse library of novel saccharin-1,2,3-triazole conjugates from functionalized saccharin building blocks. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methylbenzenesulfonyl chloride |
| Diethylamine |
| Calcium triflimide |
| 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamides |
| 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides |
| N,N-dimethylcarbamoyl chloride |
| 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides |
| N,N-dimethylthiocarbamoyl chloride |
| Saccharin |
| 1,2-benzisothiazol-3-one-1,1-dioxide |
Synthesis of Substituted Sulfonamide Derivatives
The core structure of this compound allows for the synthesis of a variety of substituted derivatives. These transformations can target the N,N-diethylamino group or the tolyl moiety, leading to a range of functionalized sulfonamides. While direct derivatization of this compound is not extensively documented in readily available literature, the synthesis of analogous sulfonamide derivatives provides insight into potential reaction pathways.
One common approach to synthesizing substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. In a reverse approach, modifications of the N,N-diethyl groups of this compound could be envisioned, although this is often challenging due to the stability of the C-N bonds. A more plausible strategy for derivatization involves reactions at the methyl group of the tolyl ring or electrophilic substitution on the aromatic ring, as will be discussed later.
A representative method for the formation of sulfonamides involves the reaction of an appropriate sulfonyl chloride with an amine in the presence of a base. For instance, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is achieved by reacting 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine (B92270). mdpi.com This highlights the general synthetic route to creating diverse sulfonamide structures.
Further functionalization can be achieved through cross-coupling reactions. For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide can be transformed into styryl derivatives via a Suzuki coupling reaction with styrylboronic acids in the presence of a palladium catalyst. mdpi.com This demonstrates how a pre-functionalized sulfonamide can be further elaborated to introduce complex substituents.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| 2-amino-5-bromoacetophenone | 4-methylbenzenesulfonyl chloride | Pyridine | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | mdpi.com |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Styrylboronic acid | PdCl2(PPh3)2, PCy3, K2CO3 | (E)-N-(2-acetyl-4-(styrylphenyl)sulfonamides | mdpi.com |
Heterocyclic Ring Formation from Sulfonamide Precursors
The 2-methylbenzenesulfonamide moiety, the core of this compound, serves as a valuable precursor for the synthesis of various heterocyclic compounds. Cyclization reactions involving the methyl group and the sulfonamide nitrogen can lead to the formation of benzo-fused heterocycles.
A key strategy for these cyclizations involves the generation of a C,N-dianion from a 2-methylbenzenesulfonamide. This is typically achieved by treating the sulfonamide with a strong base, such as butyllithium, which deprotonates both the sulfonamide nitrogen and the benzylic methyl group. This dianion can then react with various electrophiles to initiate cyclization. semanticscholar.org
For example, the reaction of the C,N-dianion of a 2-methylbenzenesulfonamide with N,N-dimethylcarbamoyl chloride yields a 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamide intermediate. This intermediate can then be cyclized to form a 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide. semanticscholar.orgresearchgate.net
| Starting Material | Reagent | Intermediate | Final Product | Reference |
| 2-Methylbenzenesulfonamide | 1. n-BuLi 2. N,N-Dimethylcarbamoyl chloride | 2-(N,N-Dimethylcarbamoyl)-methylbenzenesulfonamide | 3,4-Dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide | semanticscholar.orgresearchgate.net |
| 2-Methylbenzenesulfonamide | 1. n-BuLi 2. N,N-Dimethylthiocarbamoyl chloride | Not Isolated | 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide | semanticscholar.orgresearchgate.net |
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the N,N-diethylsulfonamide group (-SO₂N(Et)₂).
The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making these positions more susceptible to electrophilic attack.
Conversely, the N,N-diethylsulfonamide group is a deactivating, meta-directing group. The strong electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly reduces the electron density of the benzene ring, making it less reactive towards electrophiles compared to benzene itself. This deactivation is primarily due to the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect of the sulfonyl group. The meta-directing nature arises because the deactivating effect is less pronounced at the meta positions compared to the ortho and para positions.
In this compound, the two substituents are positioned ortho to each other. The directing effects of these two groups will therefore influence the regioselectivity of any subsequent electrophilic aromatic substitution. The activating methyl group directs towards its ortho and para positions (positions 3 and 5, and position 6 respectively, although position 6 is sterically hindered). The deactivating sulfonamide group directs towards its meta positions (positions 4 and 6).
| Substituent | Electronic Effect | Directing Effect |
| -CH₃ (Methyl) | Activating (electron-donating) | ortho, para |
| -SO₂N(Et)₂ (N,N-Diethylsulfonamide) | Deactivating (electron-withdrawing) | meta |
Advanced Spectroscopic Characterization for Structural Elucidation of N,n Diethyl 2 Methylbenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR spectroscopy identifies the different types of protons in a molecule and their proximity to one another. The spectrum for the representative compound N,N-Diethyl-4-methylbenzenesulfonamide shows distinct signals for the aromatic, alkyl, and methyl protons. rsc.org
The aromatic protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) system. The quartet for the methylene (B1212753) (-CH₂) protons and the triplet for the terminal methyl (-CH₃) protons of the ethyl groups are indicative of a typical ethyl group spin system, with the splitting pattern arising from coupling to adjacent protons. rsc.org The singlet corresponds to the methyl group attached to the benzene ring.
Interactive Data Table: ¹H-NMR Data for N,N-Diethyl-4-methylbenzenesulfonamide in CDCl₃ rsc.org Use the search bar to filter by chemical shift, multiplicity, or proposed assignment.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Proposed Assignment |
|---|---|---|---|---|
| 7.69 | Doublet (d) | 8.2 | 2H | Aromatic H (ortho to SO₂) |
| 7.28 | Doublet (d) | 8.2 | 2H | Aromatic H (ortho to CH₃) |
| 3.22 | Quartet (q) | 7.1 | 4H | N-CH₂ (Methylene) |
| 2.41 | Singlet (s) | N/A | 3H | Aromatic-CH₃ |
| 1.12 | Triplet (t) | 7.1 | 6H | N-CH₂-CH₃ (Methyl) |
¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for N,N-Diethyl-4-methylbenzenesulfonamide displays six distinct signals, corresponding to the six unique carbon environments in the molecule. rsc.org
The signals in the aromatic region (127.0-142.9 ppm) correspond to the carbons of the benzene ring. The peak at 42.0 ppm is assigned to the methylene carbons of the ethyl groups, while the signal at 14.1 ppm represents the terminal methyl carbons. The methyl group attached to the aromatic ring appears at 21.5 ppm. rsc.org
Interactive Data Table: ¹³C-NMR Data for N,N-Diethyl-4-methylbenzenesulfonamide in CDCl₃ rsc.org Use the search bar to filter by chemical shift or proposed assignment.
| Chemical Shift (δ) [ppm] | Proposed Assignment |
|---|---|
| 142.9 | Aromatic C (para to SO₂) |
| 137.3 | Aromatic C (ipso, attached to SO₂) |
| 129.6 | Aromatic C-H (ortho to CH₃) |
| 127.0 | Aromatic C-H (ortho to SO₂) |
| 42.0 | N-CH₂ (Methylene) |
| 21.5 | Aromatic-CH₃ |
| 14.1 | N-CH₂-CH₃ (Methyl) |
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A strong cross-peak would be observed between the methylene protons (~3.2 ppm) and the methyl protons (~1.1 ppm) of the ethyl group. In the aromatic region, couplings between adjacent protons on the tolyl group would be visible, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would show cross-peaks connecting the ¹H signals of the aromatic protons to their corresponding ¹³C signals, the N-CH₂ protons to the N-CH₂ carbon, and the protons of both methyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations for N,N-Diethyl-2-methylbenzenesulfonamide would include:
A cross-peak from the N-CH₂ protons to the adjacent N-CH₂-C H₃ carbon.
Correlations from the N-CH₂ protons to the ipso-carbon of the aromatic ring attached to the sulfonyl group.
Correlations from the aromatic-CH₃ protons to the ortho, meta, and ipso-carbons of the aromatic ring, confirming its position at C2.
Correlations between the aromatic protons and nearby carbons, which would definitively establish the substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide and substituted benzene moieties.
Key vibrational modes include the strong asymmetric and symmetric stretching of the S=O bonds, which are highly characteristic of sulfonamides. researchgate.net Other significant absorptions would include C-H stretching from the aromatic and alkyl groups, C=C stretching from the aromatic ring, and S-N and C-N stretching vibrations. ripublication.com
Interactive Data Table: Characteristic FT-IR Vibrational Modes for this compound Use the search bar to filter by wavenumber or bond vibration.
| Wavenumber (cm⁻¹) | Intensity | Bond | Vibrational Mode |
|---|---|---|---|
| 3100-3000 | Medium | C-H | Aromatic Stretch |
| 3000-2850 | Medium | C-H | Alkyl Stretch |
| 1600-1450 | Medium-Weak | C=C | Aromatic Ring Stretch |
| ~1340 | Strong | S=O | Asymmetric Stretch |
| ~1160 | Strong | S=O | Symmetric Stretch |
| 1250-1020 | Medium | C-N | Stretch |
| 950-900 | Medium | S-N | Stretch |
| 900-675 | Strong | C-H | Aromatic Out-of-plane Bend |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In electron ionization (EI) mode, it also generates a characteristic fragmentation pattern that can be used for structural elucidation. The molecular formula C₁₁H₁₇NO₂S corresponds to a molecular weight of approximately 227.32 g/mol .
The mass spectrum of the representative isomer, N,N-Diethyl-4-methylbenzenesulfonamide, shows the expected molecular ion peak (M⁺) at m/z = 227. rsc.org The fragmentation pattern is consistent with the structure, showing key losses of ethyl and tolyl moieties. Common fragmentation pathways for arylsulfonamides include cleavage of the S-N bond and the Ar-S bond, as well as the elimination of SO₂. rsc.orgnih.gov
Interactive Data Table: Mass Spectrometry Fragmentation Data for N,N-Diethyl-4-methylbenzenesulfonamide rsc.org Use the search bar to filter by m/z value or proposed fragment.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 227 | [M]⁺ (Molecular Ion) | [C₁₁H₁₇NO₂S]⁺ |
| 184 | [M - C₂H₅ - H]⁺ | [C₉H₁₀NO₂S]⁺ |
| 155 | [M - N(C₂H₅)₂]⁺ or [CH₃C₆H₄SO₂]⁺ | [C₇H₇O₂S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl ion) | [C₆H₅]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentage of each element in a compound. This data is used to confirm the empirical formula, and when combined with the molecular weight from mass spectrometry, it verifies the molecular formula. For this compound, the molecular formula is C₁₁H₁₇NO₂S.
The calculated elemental composition provides a benchmark against which experimentally determined values are compared. A close correlation between the calculated and found percentages confirms the purity and the assigned molecular formula of the synthesized compound.
Interactive Data Table: Elemental Analysis Data for C₁₁H₁₇NO₂S This table shows the theoretical composition.
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 58.11 |
| Hydrogen (H) | 7.54 |
| Nitrogen (N) | 6.16 |
| Oxygen (O) | 14.07 |
| Sulfur (S) | 14.11 |
Computational and Theoretical Investigations of N,n Diethyl 2 Methylbenzenesulfonamide and Analogues
Density Functional Theory (DFT) Calculations
DFT has become a popular and powerful quantum chemical method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is widely used to calculate optimized geometries, vibrational frequencies, and various electronic properties. nih.gov
The three-dimensional arrangement of atoms and the rotational freedom around bonds define the conformation of a molecule, which is crucial for its reactivity and biological activity. DFT calculations are employed to determine the most stable (lowest energy) geometries of molecules.
The planarity of the sulfonamide nitrogen atom can also vary; in one molecule of the analogue, it was found to be almost planar-trigonal, while in the other, it was more pyramidal. nih.gov These subtle geometric differences can be influenced by intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. nih.govresearchgate.net
Table 1: Selected Conformational Data for a Sulfonamide Analogue This table is interactive. Click on headers to sort.
| Parameter | Molecule I | Molecule II |
|---|---|---|
| C—S—N—C Torsion Angle | -82.2 (2)° | -70.4 (2)° |
| Aromatic Ring Dihedral Angle | 56.6 (6)° | 51.6 (6)° |
| Sulfonamide Nitrogen Geometry | Almost Planar-Trigonal | Pyramidal |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO, as the electron-donating orbital, and the LUMO, as the electron-accepting orbital, govern charge transfer within the molecule. nih.govmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and facilitates intramolecular charge transfer. researchgate.netdergipark.org.tr
For example, in a series of thiazole (B1198619) derivatives, a compound with the lowest ΔE value (3.31 eV) was identified as the most reactive, while the one with the highest ΔE value (3.66 eV) was the least reactive. researchgate.net DFT calculations for sulfonamide analogues have shown that the HOMO and LUMO are often distributed across the aromatic rings, indicating a high capacity for electron donation and acceptance. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogue This table is interactive. Users can sort the data by clicking on the column headers.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.143 |
| ELUMO | -1.483 |
| Energy Gap (ΔE) | 4.660 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attack. dergipark.org.trrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values.
Typically, red regions signify the most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. dergipark.org.tr Blue regions correspond to the most positive potential, representing electron-poor areas prone to nucleophilic attack. dergipark.org.tr Green and yellow areas indicate intermediate and near-neutral potentials, respectively. dergipark.org.tr
MEP analysis of N,N-diethylbenzenesulfonamide and related analogues reveals how substituents on the aryl ring affect the electrostatic potential. researchgate.net The electron-rich regions are often located around the oxygen atoms of the sulfonamide group, making them potential sites for hydrogen bonding. researchgate.net This analysis helps in understanding intermolecular interactions and the sites of chemical reactivity. researchgate.netresearchgate.net
Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. orientjchem.orgchemrxiv.org These descriptors, derived from the HOMO and LUMO energies, offer insights into the stability and reactivity trends of molecules as a whole. researchgate.netorientjchem.org
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Global Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. A soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.comorientjchem.org
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.
These parameters are highly successful in predicting global reactivity trends. orientjchem.org For instance, a compound with a lower hardness value (and thus greater softness) is generally more reactive. orientjchem.org Similarly, a higher electronegativity value suggests a better electron acceptor. orientjchem.org
Table 3: Global Chemical Reactivity Descriptors for a Sulfonamide Analogue This table is interactive. Click on headers to sort.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Electronegativity | χ | 3.814 |
| Chemical Potential | μ | -3.814 |
| Global Hardness | η | 2.331 |
| Global Softness | S | 0.214 |
| Electrophilicity Index | ω | 3.127 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. chemrxiv.org It is particularly valuable for calculating properties related to optical absorption and emission spectra, such as vertical excitation energies and oscillator strengths. rsc.orgresearchgate.net
TD-DFT calculations can predict the electronic transitions of a molecule, providing information on the wavelengths of maximum absorption (λmax). nih.gov The theory can also elucidate the nature of these transitions, such as whether they involve localized excitations or charge-transfer processes. chemrxiv.org
Furthermore, TD-DFT can be used to optimize the geometries of excited states, which is essential for understanding fluorescence and phosphorescence phenomena. researchgate.net The differences between the ground-state and excited-state geometries, such as changes in bond lengths and dihedral angles, can be significant and are often well-reproduced by TD-DFT calculations. researchgate.net Environmental effects, such as the presence of a solvent, can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which often improves the accuracy of the results. nih.govrsc.org
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for molecular structure elucidation. DFT calculations are used to compute the harmonic vibrational frequencies of a molecule in its ground state. nih.govnih.gov These theoretical frequencies are often compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov
Due to the neglect of vibrational anharmonicity and the use of approximate functionals, calculated frequencies are often systematically higher than experimental ones. To improve agreement, they are typically scaled by an empirical scaling factor. researchgate.net
A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.govjetir.org PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net This allows for a confident and precise assignment of the spectral bands observed experimentally. researchgate.netjetir.org For example, PED analysis can distinguish between C=C stretching vibrations within an aromatic ring and C-H bending or rocking modes. researchgate.netresearchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| N,N-Diethyl-2-methylbenzenesulfonamide |
| N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide |
| N,N-diethylbenzenesulfonamide |
Intermolecular Interaction Analysis using Hirshfeld Surface
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed investigation of how molecules pack together and the nature of the forces holding them. The surface is generated based on the electron density contribution of the molecule versus the entire crystal, partitioning the crystal space into regions for each molecule.
The Hirshfeld surface is often mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on a dnorm map indicate close intermolecular contacts (shorter than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov
For benzenesulfonamide (B165840) derivatives, Hirshfeld analysis typically reveals the dominant role of specific types of non-covalent interactions in stabilizing the crystal structure. While specific studies on this compound are not available in the reviewed literature, analysis of analogous sulfonamide-containing compounds provides insight into the expected interactions. The primary interactions governing the crystal packing of such molecules are typically hydrogen bonds and van der Waals forces.
A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts on the Hirshfeld surface. These plots quantify the percentage contribution of each type of contact. For similar aromatic sulfonamides, the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov
Based on the analysis of related compounds, the expected contributions for this compound would likely follow a similar pattern, dominated by contacts involving hydrogen atoms due to their prevalence on the molecular surface.
Table 1: Representative Intermolecular Contact Contributions for Benzenesulfonamide Analogues from Hirshfeld Surface Analysis (Note: Data is illustrative based on published analyses of different, but structurally related, sulfonamide compounds and does not represent this compound directly).
| Intermolecular Contact Type | Typical Percentage Contribution | Description of Interaction |
| H···H | ~40-55% | Represents van der Waals forces and is often the largest contributor due to the abundance of hydrogen atoms on the molecular periphery. nih.gov |
| C···H/H···C | ~25-40% | Indicates the presence of C—H···π interactions, which are crucial for the packing of aromatic systems. nih.gov |
| O···H/H···O | ~10-20% | Corresponds to hydrogen bonds and other close contacts involving the highly electronegative oxygen atoms of the sulfonyl group. nih.gov |
| Other (N···H, S···H, C···C) | < 5% | Minor contributions from other possible van der Waals forces and weaker interactions. nih.gov |
This quantitative breakdown allows researchers to understand the hierarchy of interactions that dictate the supramolecular architecture of the crystal.
Solvation Effects Modeling (e.g., Polarizable Continuum Model)
Understanding how a solvent influences the properties of a molecule is crucial for predicting its behavior in solution. Solvation effects modeling provides computational insights into these interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that simulates the effect of a solvent by representing it as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. nih.gov The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium.
This approach is computationally efficient and effective for studying how a solvent can alter a molecule's geometry, conformational stability, and electronic properties. For benzenesulfonamide derivatives, PCM can be employed to:
Optimize Molecular Geometry: The geometry of a molecule can change significantly when moving from the gas phase to a solvent. PCM allows for geometry optimization in the presence of a solvent, providing a more realistic molecular structure.
Calculate Solvation Energy: The model can predict the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase into a solvent.
Simulate Spectroscopic Properties: Theoretical calculations of properties like UV-Vis electronic spectra can be improved by including solvent effects. For instance, the Time-Dependent Density Functional Theory (TD-DFT) method is often combined with PCM to predict absorption spectra in different solvents. nih.gov
While no specific PCM studies were identified for this compound, research on other sulfonamides demonstrates the utility of this model. For example, in a study on a different benzenesulfonamide derivative, the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) was used with Dimethyl Sulfoxide (DMSO) as the solvent to compute electronic spectra. nih.gov In other computational studies of sulfonamides, solvent effects were accounted for during conformational analysis to establish more accurate three-dimensional structures. nih.gov
The choice of solvent in the model is critical, as different solvents can have markedly different effects based on their polarity (dielectric constant).
Table 2: Common Solvents Used in PCM and Their Dielectric Constants (Note: This table provides general information about the PCM method and is not based on a specific study of this compound).
| Solvent | Dielectric Constant (ε) at 20°C | Typical Application |
| Water | 80.1 | Modeling biological or aqueous environments. nih.gov |
| Dimethyl Sulfoxide (DMSO) | 46.8 | Used for compounds with good solubility in polar aprotic solvents. nih.gov |
| Acetonitrile (B52724) | 36.6 | A common polar aprotic solvent in organic synthesis and analysis. |
| Ethanol (B145695) | 24.6 | A polar protic solvent used in many chemical reactions. |
| Tetrahydrofuran (THF) | 7.5 | A less polar solvent, often used in organic synthesis. nih.gov |
| Chloroform | 4.8 | A common nonpolar solvent. |
By applying PCM, researchers can gain a deeper understanding of the thermodynamic and electronic behavior of this compound and its analogues in various chemical environments without the computational expense of explicit solvent models.
Solid State Structural Analysis and Supramolecular Chemistry of Sulfonamide Structures
Principles of Crystal Engineering Applied to Sulfonamides
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov For sulfonamides, a prominent class of compounds in medicinal chemistry, these principles are often applied to control solubility, stability, and bioavailability. researchgate.net The key to engineering sulfonamide crystals lies in the predictable and reliable formation of supramolecular synthons, which are robust structural motifs formed by intermolecular interactions.
The sulfonamide group itself (–SO₂NH–) is a versatile functional group for forming these interactions. It possesses strong hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygen atoms). This allows for the formation of common and predictable hydrogen-bonding patterns, such as dimers and chains. nih.govresearchgate.net
One of the most common synthons in primary and secondary sulfonamides is the catemer motif, where molecules are linked into chains via N-H...O hydrogen bonds. Another prevalent motif is the formation of cyclic dimers, particularly in primary sulfonamides, through a pair of N-H...O interactions. nih.gov
By strategically modifying the molecular structure—for instance, by introducing other functional groups that can compete for or enhance certain interactions—crystal engineers can influence which supramolecular synthon is formed. This control allows for the targeted synthesis of different polymorphic forms of a drug or the creation of co-crystals with tailored physical and chemical properties.
Applications of N,n Diethyl 2 Methylbenzenesulfonamide in Chemical Research and Materials Science
Role as Ligands in Catalysis and Organocatalysis
The sulfonamide group is a key pharmacophore in many biologically active compounds and a versatile functional group in catalysis. researchgate.net Molecules containing this group, such as N,N-Diethyl-2-methylbenzenesulfonamide, can act as effective ligands for transition metals. The nitrogen and oxygen atoms of the sulfonamide can coordinate to metal centers, influencing their catalytic activity and selectivity.
The coordination chemistry of sulfonamide-containing ligands with transition metals is a growing area of interest for understanding signal dysfunction in neurodegeneration and for developing new catalysts. rsc.org The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, forming stable complexes with a variety of transition metals like chromium(III), manganese(II), nickel(II), and cadmium(II). nih.gov The specific coordination mode can vary; for instance, related hydroxylamine (B1172632) ligands can coordinate in a side-on mode or solely through the nitrogen atom. nih.gov
The resulting metal complexes can exhibit unique geometries and electronic properties. For example, the crystal structure analysis of N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, a related compound, reveals specific conformations and hydrogen-bonding patterns that are crucial for its molecular packing. researchgate.net Such structural insights are vital for designing metal complexes with desired catalytic activities. The interaction between transition metal ions and ligands containing functionalities similar to this compound is fundamental to their role in biological systems and catalytic processes. rsc.org
Sulfonamide-based ligands have found significant application in the field of asymmetric catalysis, particularly in transfer hydrogenation reactions. These reactions are crucial for the stereoselective synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals. For instance, a ruthenium(II) catalyst featuring an enantiopure N,C-(N-ethylene-N-methyl-sulfamoyl)-tethered ligand has been successfully used for the asymmetric transfer hydrogenation of ketones. nih.gov This catalyst demonstrated high efficiency, yielding secondary alcohols with excellent enantiomeric excess (up to >99.9% ee) under mild conditions. nih.gov
The development of such "designer" catalysts highlights the importance of the ligand structure in controlling the stereochemical outcome of a reaction. nih.gov The sulfonamide moiety plays a critical role in creating a specific chiral environment around the metal center. This field also explores catalytic asymmetric hydrogen atom transfer for reactions like the enantioselective hydroamination of alkenes with sulfonamides, further demonstrating the utility of these compounds in creating chiral amine derivatives. nih.gov
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| ansa-Ru(II) complex with a DPEN-SO2N(Me)-(CH2)2(η6-p-Tol) combined ligand | 1-Naphthyl ketones | Secondary 1-naphthyl alcohols | up to >99.9% | nih.gov |
| Ir photocatalyst, Brønsted base, and tetrapeptide thiol | Enol esters and sulfonamides | Protected β-amino-alcohols | up to 97:3 er | nih.gov |
Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic alkenes, with broad applications in organic synthesis. organic-chemistry.orgwikipedia.org The catalysts for these reactions, typically based on ruthenium, must tolerate a variety of functional groups. organic-chemistry.org While this compound itself is not directly cited as a primary ligand in mainstream RCM catalysts like Grubbs or Hoveyda-Grubbs catalysts, the principles of ligand design are relevant.
The performance of RCM catalysts can be fine-tuned by modifying the ligands attached to the metal center. For example, new indenylidene-type catalysts have been developed with unsymmetrical N-heterocyclic carbene (NHC) ligands that bear different substituents to enhance reactivity and stability. nih.gov These catalysts have shown high efficiency in the RCM of substrates like diethyl diallylmalonate. nih.gov Given the coordinating ability of the sulfonamide group, it is plausible that ligands incorporating this moiety could be designed to influence the performance of RCM catalysts, although specific examples for this compound are not prominent in the literature. The reaction conditions, such as solvent and temperature, also play a critical role in the efficiency of RCM reactions. nih.govrsc.org
| Catalyst | Substrate | Reaction Type | Key Finding | Reference |
| Second-generation Grubbs (G II) | Fmoc-Tyr(All)-Tyr(All) | RCM | Reaction temperature significantly affects product yield; additives like phenol (B47542) can suppress side reactions. | nih.gov |
| Indenylidene-type catalyst with unsymmetrical NHC ligand | Diethyl diallylmalonate | RCM | New catalysts showed higher reactivity than commercial catalysts at lower temperatures. | nih.gov |
Supramolecular Materials and Gels
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. researchgate.net this compound possesses functional groups capable of engaging in such interactions, including hydrogen bonding (if N-H is present in analogs) and π-π stacking, making it a potential building block for supramolecular materials and gels. researchgate.net
Low molecular weight gelators (LMWGs) can form thermally reversible physical gels through specific non-covalent forces. nih.gov Amide and sulfonamide groups are particularly effective for forming supramolecular gels due to their capacity for strong, directional hydrogen bonding. nih.gov The crystal structure of a related compound, N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, shows the formation of dimers through N-H···O=C hydrogen bonds and further propagation through π-π stacking interactions, demonstrating the potential for self-assembly. researchgate.net These interactions can lead to the formation of three-dimensional networks that immobilize solvent molecules, resulting in a gel. researchgate.netthieme-connect.de The design of such materials is of great interest for applications ranging from drug delivery to sensors. researchgate.net
Utility as Versatile Building Blocks and Intermediates in Organic Synthesis
This compound and related structures serve as valuable intermediates and building blocks in organic synthesis. The N,N-diethylamide functional group is particularly useful as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. This strategy allows for the regioselective functionalization of aromatic rings. nih.gov
The synthesis of various substituted N,N-diethylbenzamides can be achieved through methods like the Mitsunobu reaction, highlighting their accessibility and utility. nih.gov Furthermore, benzenesulfonamides are precursors to other important compounds. For example, 5-acetyl-2-methylbenzenesulfonamide (B1282439) can be synthesized and subsequently halogenated to produce 5-haloacetyl-2-methylbenzenesulfonamides, which are themselves useful intermediates. google.com The sulfonamide moiety is a common feature in a wide range of biologically active molecules, and synthetic routes often rely on the functionalization of benzenesulfonamide (B165840) scaffolds. researchgate.netnih.govorgsyn.org
| Starting Material | Reagents | Product | Application | Reference |
| Benzoic Acids, Diethylamine (B46881) | DIAD, PPh3 | N,N-Diethylbenzamides | Intermediates for Directed ortho-Metalation (DoM) | nih.gov |
| 3-Amino-4-methylacetophenone | 1. Diazotization 2. SO2/CuCl2 3. NH3 | 5-Acetyl-2-methylbenzenesulfonamide | Precursor for halogenated derivatives | google.com |
| N,N-Diethylbenzamide, Styrene | [Cp*RhCl2]2, AgSbF6, Cu(OAc)2 | (E)-N,N-Diethyl-2-styrylbenzamide | Building block from C-H activation | orgsyn.org |
Applications as Halogenating Agents or Reagents in Organic Reactions
While some sulfur- and nitrogen-containing compounds can act as halogenating agents, this compound is not typically employed in this capacity. Instead, the aromatic ring of the benzenesulfonamide core is more commonly the substrate for halogenation reactions. For instance, a process for preparing 2-alkyl-5-haloacetylbenzenesulfonamide involves the direct halogenation of 5-acetyl-2-alkylbenzenesulfonamide using elemental chlorine, bromine, or iodine. google.com In this context, the sulfonamide group is a directing and activating/deactivating group on the aromatic ring, influencing the position and feasibility of the halogenation, rather than acting as the source of the halogen. The reaction is typically carried out by adding the halogenating agent to the sulfonamide in a suitable solvent at temperatures ranging from 20 to 90°C. google.com
Environmental Fate and Degradation Mechanisms of Sulfonamides Academic Perspective
General Degradation Pathways in Environmental Media
Sulfonamides enter the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff. Once in the environment, they are subject to a range of degradation processes that determine their persistence and potential for ecological impact. The primary degradation pathways for sulfonamides in environmental media include microbial degradation and photodegradation.
Sulfonamides are generally resistant to hydrolysis under typical environmental pH conditions. nih.gov Studies have shown that they are fairly stable in acidic conditions. nih.gov This resistance to abiotic degradation through hydrolysis contributes to their potential for persistence in aquatic environments.
The biodegradability of sulfonamides is variable and often slow. nih.govresearchgate.net Some sulfonamides are not readily biodegradable, and their removal in conventional wastewater treatment plants can be incomplete. researchgate.netresearchgate.net However, specific microorganisms have been identified that can degrade sulfonamides. nih.govnih.gov For instance, bacteria from the genera Pseudomonas and Acinetobacter have been shown to be capable of degrading certain sulfonamides. nih.gov The biodegradation that does occur often proceeds slowly, with lag phases observed in some studies, suggesting that microbial populations may require time to adapt to the presence of these compounds. researchgate.net The structure of the specific sulfonamide plays a crucial role in its susceptibility to microbial attack.
Table 1: Biodegradation of Selected Sulfonamides in Activated Sludge
| Sulfonamide | Initial Concentration (mg/kg) | Degradation after specified days (%) | Reference |
| Sulfamethoxazole | 100 | >90% after 28 days | nih.gov |
| Sulfadimethoxine | 100 | ~60% after 28 days | nih.gov |
| Sulfamethazine | 100 | ~40% after 28 days | nih.gov |
This table illustrates the variable biodegradability of different sulfonamides under similar conditions.
Photodegradation is a significant abiotic degradation pathway for many sulfonamides in sunlit surface waters. nih.gov The process can occur through direct photolysis, where the molecule directly absorbs sunlight and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. nih.gov Indirect photolysis is often the predominant mechanism for sulfonamide degradation under natural sunlight conditions. nih.gov
The primary photochemical reactions for sulfonamides involve cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2). nih.gov These reactions lead to the formation of various transformation products. The rate of photodegradation is influenced by factors such as the chemical structure of the sulfonamide, the pH of the water, and the presence of photosensitizers. nih.gov
Chemical Transformation Processes in Aquatic and Terrestrial Environments
In aquatic and terrestrial environments, sulfonamides can undergo a variety of chemical transformations, leading to the formation of numerous transformation products. researchgate.netnih.gov These products may have different chemical properties and toxicological profiles than the parent compound.
Common transformation reactions include:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
N-acetylation: The addition of an acetyl group to the amine group.
Cleavage of the sulfonamide bond: As mentioned in the context of photodegradation, this is a key transformation pathway.
SO2 extrusion: The loss of a sulfur dioxide molecule. nih.gov
The formation of these transformation products has been observed in various environmental matrices, including surface water and during wastewater treatment. bohrium.comnih.gov It is important to note that some transformation products may be more persistent or toxic than the original sulfonamide. researchgate.net
Factors Influencing Degradation Kinetics and Pathways
The rate and pathway of sulfonamide degradation are influenced by a complex interplay of various environmental factors.
Key influencing factors include:
Chemical Structure: The specific functional groups on the sulfonamide molecule significantly affect its susceptibility to different degradation processes. For example, the nature of the substituent on the aniline (B41778) ring can influence the rate of microbial degradation.
pH: The pH of the surrounding medium can affect the speciation of the sulfonamide molecule (i.e., whether it is in a neutral or ionized form), which in turn influences its photoreactivity and bioavailability for microbial uptake. nih.gov
Temperature: Temperature affects the rate of both microbial activity and chemical reactions. Higher temperatures generally lead to faster degradation rates. nih.gov
Presence of Organic Matter: Dissolved organic matter can act as a photosensitizer, promoting indirect photodegradation. nih.gov However, it can also sorb sulfonamides, potentially reducing their bioavailability for microbial degradation.
Microbial Community: The composition and activity of the microbial community are critical for biodegradation. The presence of adapted microbial populations can lead to more rapid degradation. nih.gov
Nutrient Availability: The availability of other carbon and nitrogen sources can influence whether microorganisms utilize sulfonamides as a substrate.
Light Intensity: For photodegradation, the intensity and wavelength of sunlight are crucial factors.
Conclusion and Future Research Perspectives on N,n Diethyl 2 Methylbenzenesulfonamide
Summary of Key Academic Discoveries and Current Research Landscape
However, the academic community has extensively studied structurally similar molecules. For instance, significant research has been conducted on N,N-diethyl-p-toluenesulfonamide, a positional isomer. These studies often focus on its synthesis and utility as a reactant in organic synthesis. Similarly, detailed crystallographic and conformational analyses have been performed on related compounds like N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. researchgate.netnih.govnih.gov This research highlights the interest in the conformational behavior and hydrogen-bonding patterns of sulfonamides, which are crucial for their biological activity and material properties. researchgate.netnih.govnih.gov
The broader family of sulfonamides is a cornerstone of medicinal chemistry, with numerous compounds being investigated for a wide range of therapeutic applications. scialert.netresearchgate.net The research on these related compounds provides a framework within which future studies on N,N-Diethyl-2-methylbenzenesulfonamide could be situated.
Identified Unexplored Avenues in Synthetic Methodologies
Given the absence of dedicated synthetic reports for this compound, all synthetic methodologies remain technically unexplored for this specific molecule. However, established methods for the synthesis of related N,N-diethyl substituted sulfonamides provide a clear and logical starting point for its preparation.
The most common and anticipated route would involve the reaction of 2-methylbenzenesulfonyl chloride with diethylamine (B46881). This is a standard method for the formation of sulfonamides. Variations of this reaction could be explored to optimize yield and purity, including the use of different bases, solvents, and reaction conditions.
Furthermore, more modern and "green" synthetic approaches that have been applied to other sulfonamides are yet to be explored for this compound. These could include:
Catalytic Methods: The use of catalysts, such as nano-Ru/Fe3O4, has been shown to be effective for the synthesis of other sulfonamides and could offer a more sustainable and efficient route.
Electrochemical Synthesis: Electrochemical methods, which can be milder and avoid the use of stoichiometric reagents, have been successfully used for the modification of related N,N-diethylbenzenesulfonamides and could be adapted for the synthesis of the target compound. mdpi.com
A systematic study of these various synthetic approaches would be the first step in enabling further research into the properties and applications of this compound.
Advancements in Computational Modeling and Predictive Chemistry
There is no evidence of any computational modeling or predictive chemistry studies specifically focused on this compound in the current body of scientific literature. This area represents a completely open field of inquiry.
Computational chemistry could provide valuable insights into the properties of this molecule before any laboratory work is undertaken. Potential areas of investigation include:
Conformational Analysis: Predicting the stable conformations of the molecule, including the orientation of the diethylamino and methyl groups relative to the phenylsulfonyl moiety.
Electronic Properties: Calculation of the molecular orbital energies, electrostatic potential maps, and other electronic descriptors to predict its reactivity and potential interaction with other molecules.
Spectroscopic Prediction: Simulation of its NMR, IR, and other spectral properties to aid in its future experimental characterization.
These computational studies would not only provide a foundational understanding of the molecule's intrinsic properties but could also guide the design of future experiments and accelerate the discovery of potential applications.
Potential for Novel Applications in Advanced Materials and Catalysis
As with the other areas, there are no reported applications of this compound in advanced materials or catalysis. However, based on the known applications of structurally related sulfonamides and benzamides, several potential avenues can be hypothesized.
Advanced Materials: The sulfonamide functional group is known to participate in hydrogen bonding and can influence the self-assembly of molecules. researchgate.netnih.govnih.gov It is conceivable that this compound or polymers derived from it could have interesting material properties. For instance, they could be explored as components of:
Polymers with specific thermal or mechanical properties.
Organic electronic materials, where the electronic properties of the aromatic ring could be tuned by the sulfonamide and alkyl substituents.
Catalysis: While less common, certain sulfonamide-containing molecules can act as ligands for metal catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and the substituents on the aromatic ring can be used to tune the steric and electronic properties of the catalyst. The potential of this compound as a ligand in catalysis is an entirely unexplored area that could yield novel and efficient catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
